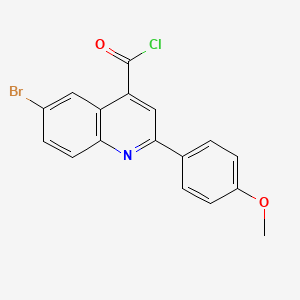

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

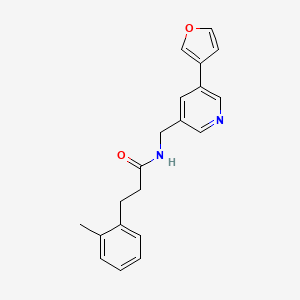

The compound "6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a methoxyphenyl group in the compound suggests potential reactivity and usefulness in various chemical syntheses.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, as seen in the synthesis of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. These intermediates are crucial for the synthesis of aryl quinoline compounds and are obtained through a four-step process, which includes confirmation of the structures by FTIR, NMR spectroscopy, and mass spectrometry . Similarly, the synthesis of 5-methoxyindole-3-carboxylic acids with bromine in the 6-position of the ring, followed by decarboxylation, leads to 5-methoxy-6-bromoindoles, which are valuable starting materials for the synthesis of analogs of biologically active compounds .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using X-ray diffraction and further confirmed by density functional theory (DFT) calculations. For instance, the crystal structure of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione was determined by X-ray analysis, revealing a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring . The molecular electrostatic potential and frontier molecular orbitals of these compounds can also be investigated using DFT to reveal some physicochemical properties .

Chemical Reactions Analysis

Quinoline derivatives participate in various chemical reactions due to their reactive sites. For example, the bromine atom in the 6-position can act as a good leaving group or participate in electrophilic aromatic substitution reactions. The methoxy group can influence the electronic properties of the aromatic ring, affecting its reactivity. The synthesis of 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline demonstrates the reactivity of such compounds, where the reaction of 1-(4-bromophenyl)-3-phenyl-2-propene-1-one with 5,5-dimethyl-1,3-cyclohexanedione in DMF leads to the formation of the title compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be diverse. For instance, 6-methoxy-4-quinolone exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is scarcely affected by changing the medium pH, showing strong fluorescence from pH 2.0 to 11.0 . The stability of these compounds against light and heat is also noteworthy, as no degradation was observed at 60 degrees Celsius for 3 days with exposure to daylight . The crystallographic data provide insights into the solid-state properties, such as the conformation of the rings and the presence of non-classical hydrogen bonds, which can influence the compound's solubility and melting point .

Aplicaciones Científicas De Investigación

-

Synthesis of 4-Bromo Quinolines

- Field : Organic Chemistry

- Application : 4-Bromo quinolines are constructed directly from easily prepared ortho-propynol phenyl azides using TMSBr as an acid-promoter .

- Method : The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility .

- Results : The 4-bromo quinolines produced could further undergo coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at the C4 position of quinolines .

-

Synthesis of Quinolinyl-Pyrazoles

- Field : Medicinal Chemistry

- Application : Pyrazole-containing quinolones were synthesized using 2-(4-methoxyphenyl)malonaldehyde and 1H-pyrazol-5-amine as precursors .

- Method : The synthesis was achieved through condensation followed by the Suzuki–Miyaura cross-coupling method .

- Results : The synthesized molecules were screened for their efficacy against typical drugs in the market .

Propiedades

IUPAC Name |

6-bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClNO2/c1-22-12-5-2-10(3-6-12)16-9-14(17(19)21)13-8-11(18)4-7-15(13)20-16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHPLVZBGJSHAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2521698.png)

![3-(phenylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2521704.png)

![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2521707.png)

![4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2521710.png)

![6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521712.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/no-structure.png)

![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2521720.png)